6-((3-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-((3-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with additional substituents including a nitrophenyl group and a pyridinyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 6-((3-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available starting materials. The reaction conditions often require the use of acid catalysts and elevated temperatures to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
6-((3-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group typically yields nitro derivatives, while reduction yields amino derivatives .
Scientific Research Applications
6-((3-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: The compound’s ability to interact with specific molecular targets makes it useful in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-((3-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in its role as an anticancer agent, the compound inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s interaction with bacterial enzymes also contributes to its antimicrobial activity .
Comparison with Similar Compounds
6-((3-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine can be compared to other triazolopyridazine derivatives, such as:
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine: This compound has similar structural features but lacks the nitrophenyl and pyridinyl substituents.
6-(3-Methylpiperidino)[1,2,4]triazolo[4,3-b]pyridazine: This derivative contains a piperidine ring instead of the nitrophenyl group.
Properties
IUPAC Name |
6-[(3-nitrophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2S/c24-23(25)14-5-1-3-12(9-14)11-26-16-7-6-15-19-20-17(22(15)21-16)13-4-2-8-18-10-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLCKFAJHOGYGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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